molecular formula C8H8F6O B8185018 2,6-Bis(trifluoromethyl)cyclohexanone

2,6-Bis(trifluoromethyl)cyclohexanone

Cat. No. B8185018
M. Wt: 234.14 g/mol
InChI Key: KUASYXJTQXDQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(trifluoromethyl)cyclohexanone is a useful research compound. Its molecular formula is C8H8F6O and its molecular weight is 234.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity and Pharmaceutical Applications :

    • A derivative, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone 1, has shown promising antimicrobial activity, making it a candidate for pharmaceutical applications (Barakat et al., 2015).
    • Another study highlighted the potential of bis benzylidene cyclohexanone derivatives as α-glucosidase inhibitors and antileishmanial agents, suggesting further development in pharmaceuticals (Lotfy et al., 2017).
  • Polymer and Resin Applications :

    • Unsaturated heat-curable polyamides and polyimides derived from 2,6-bis(3-aminobenzylidene)cyclohexanone have shown promising properties for applications like thermosetting resins and thermosetting polymers (Mikroyannidis, 1992).
    • Cyano-substituted polyesters, polyurethanes, and epoxy resins derived from 2,6-bis(4-hydroxybenzylidene)-1-dicyanomethylene-cyclohexane exhibit improved solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).
  • Synthetic Chemistry and Molecular Studies :

    • A novel method was developed for synthesizing 2,6-bis(trifluoroacetyl)phenols from cyclohexanones, providing valuable fluorinated building blocks (Sevenard et al., 2008).
    • The multistate chemical species of 2,6-Bis(arylidene)cyclohexanones, including their role in generating styrylflavylium and flavylium cations, were explored (Alejo-Armijo et al., 2020).
  • Materials Science :

    • A study on 2,6-bis(2-hydroxybenzilidene)cyclohexanone demonstrated its slow color change under extreme acidic conditions, highlighting its potential in materials science (Moro et al., 2014).
    • Cyano-substituted polyamides and polyimides prepared from 2,6-bis(3-aminobenzylidene)-1-dicyanomethylene-cyclohexane showed high stability and anaerobic char yields, beneficial in material applications (Mikroyannidis, 1994).

properties

IUPAC Name

2,6-bis(trifluoromethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUASYXJTQXDQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(trifluoromethyl)cyclohexanone
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Reactant of Route 6
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